

(R)-9b ACK1 Inhibitor: A Technical Guide to Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical oncogenic driver in a variety of human cancers, including prostate, breast, lung, and pancreatic cancers.[1][2] ACK1 acts as a central signaling hub, integrating signals from numerous receptor tyrosine kinases (RTKs) such as EGFR, HER2, MERTK, and AXL to promote cell survival, proliferation, and resistance to therapy.[1][3] Its gene is frequently amplified or mutated in several cancers, and its activation is correlated with disease progression and poor prognosis, particularly in castration-resistant prostate cancer (CRPC).[1][4]

Given its pivotal role in tumorigenesis and drug resistance, ACK1 represents a compelling therapeutic target. However, until recently, no selective ACK1 inhibitor had advanced to clinical trials.[1][5] This guide details the discovery, mechanism, and development of **(R)-9b**, a novel, potent, and first-in-class small molecule inhibitor of ACK1 poised to address this unmet clinical need.[1][4] A Phase I clinical trial for **(R)-9b** (also referred to as **(R)-9b**MS, its mesylate salt form) is anticipated to begin in early 2025 for patients with prostate cancer.[1][6]

Discovery and Design

The discovery of **(R)-9b** stemmed from an innovative fragment-based drug design approach.[2] [5][7] Researchers designed and synthesized focused libraries by combining structural



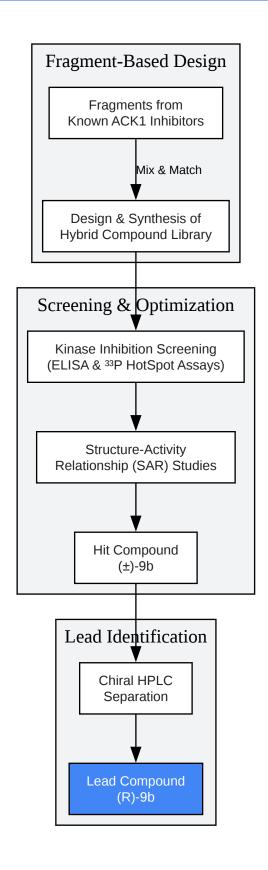




fragments from previously reported ACK1 inhibitors to create novel hybrid structures.[5][7] This hybrid library was then screened for ACK1 inhibitory activity using two primary assays: an enzyme-linked immunosorbent assay (ELISA)-based kinase inhibition assay and a ³³P HotSpot assay.[2][5][7]

Through systematic structure-activity relationship (SAR) studies, compound (±)-9b, a piperazine-substituted chloropyrimidine, was identified as a promising hit.[2] Subsequent chiral separation and testing of the individual enantiomers revealed that while both isomers were active, the (R)-enantiomer, (R)-9b, exhibited marginally better ACK1 inhibitory activity.[2]





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Discovery workflow for (R)-9b.



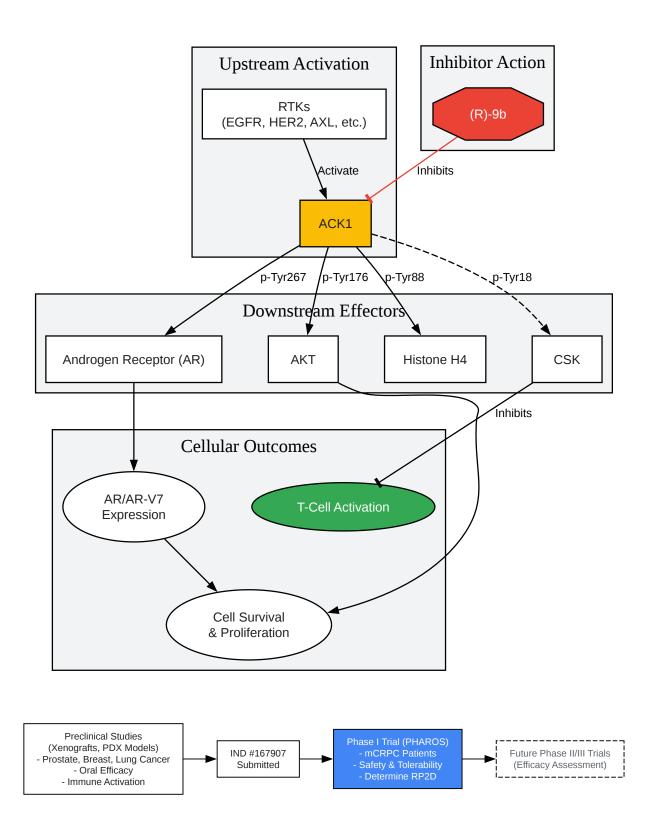
Mechanism of Action

(R)-9b is an ATP-competitive inhibitor that targets the kinase domain of ACK1. X-ray co-crystal structures reveal that **(R)-9b** binds to the ATP-binding site located underneath the phosphate-binding P-loop of the ACK1 kinase domain.[1] This binding event blocks the kinase's ability to transfer a phosphate group to its downstream substrates, effectively shutting down its signaling cascade.

The inhibition of ACK1 by **(R)-9b** has several profound downstream effects:

- Suppression of Androgen Receptor (AR) Signaling: In CRPC, ACK1 promotes androgen-independent AR activity by phosphorylating it at Tyr267.[2][3] (R)-9b blocks this phosphorylation event.[8] Furthermore, ACK1 deposits a novel epigenetic mark, histone H4 Tyr88-phosphorylation (pY88-H4), upstream of the AR gene, leading to increased expression of both full-length AR and its splice variants (like AR-V7) that drive resistance.[4][9] (R)-9b erases these pY88-H4 marks, causing a global loss of AR and AR-V7 expression and thereby resensitizing resistant tumors to therapies like enzalutamide.[4][9][10]
- Inhibition of Pro-Survival Pathways: ACK1 activates the key signaling kinase AKT by phosphorylating it at Tyr176.[2][11] This is a crucial pathway for cell survival and proliferation in many cancers. (R)-9b has been shown to potently inhibit this ACK1-mediated AKT activation.[11]
- Immune System Activation: Uniquely, **(R)-9b** functions as a 'dual' inhibitor, not only targeting the tumor directly but also activating the host immune system.[4][10] Mice lacking the gene for ACK1 were found to mount a robust immune response against cancer cells.[12] **(R)-9b** treatment mimics this effect, leading to a significant increase in CD8+ cytotoxic T cells and effector T cells in the tumor microenvironment.[1] This novel immunomodulatory activity provides a new strategy to activate immune cells in patients with "cold" tumors, like prostate cancer, that are often resistant to immune checkpoint blockade (ICB) therapy.[4][12]





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